molecular formula C12H16ClNO B3081958 N-Tert-butyl-4-(chloromethyl)benzamide CAS No. 111818-35-0

N-Tert-butyl-4-(chloromethyl)benzamide

Cat. No.: B3081958
CAS No.: 111818-35-0
M. Wt: 225.71 g/mol
InChI Key: MILSPQRMPVEAJL-UHFFFAOYSA-N
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Description

Strategic Importance of Chloromethyl and Tert-Butyl Functionalities in Synthetic Design

The strategic incorporation of chloromethyl and tert-butyl groups onto the benzamide (B126) scaffold endows N-Tert-butyl-4-(chloromethyl)benzamide with distinct and valuable chemical properties for synthetic design.

The chloromethyl group (-CH₂Cl) is a key functional handle in organic synthesis. chempanda.com It serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functionalities, such as amines, alcohols, thiols, and carbon nucleophiles, by displacing the chloride leaving group. The chloromethyl group can be introduced into aromatic compounds through the Blanc chloromethylation reaction. chempanda.com Its presence on the benzamide ring opens up numerous possibilities for derivatization and the construction of more complex molecular architectures.

The tert-butyl group (-C(CH₃)₃) exerts significant steric and electronic effects on a molecule. nih.govresearchgate.net Its bulky nature can provide steric shielding, influencing the reactivity of nearby functional groups and dictating the conformational preferences of the molecule. researchgate.nethyphadiscovery.com This steric hindrance can be strategically employed to enhance the stability of a compound by preventing unwanted intermolecular interactions or enzymatic degradation. hyphadiscovery.com Electronically, the tert-butyl group is considered to be electron-donating through hyperconjugation, which can influence the electronic properties of the aromatic ring. nih.gov In drug design, the incorporation of a tert-butyl group can improve a molecule's pharmacokinetic profile by increasing its lipophilicity. hyphadiscovery.com

Scope and Research Focus for Academic Investigations into this compound

Academic investigations into this compound are likely to be centered on its utility as a versatile intermediate in organic synthesis. The primary research focus would encompass the following areas:

Synthesis and Optimization: While the synthesis of this compound can be inferred from standard amide bond formation reactions, research could focus on optimizing reaction conditions to achieve higher yields and purity. A probable and efficient method involves the reaction of 4-(chloromethyl)benzoyl chloride with tert-butylamine (B42293). prepchem.com

Reaction Chemistry: A significant area of investigation would be the exploration of the reactivity of the chloromethyl group in this compound. This would involve studying its reactions with a diverse range of nucleophiles to synthesize novel libraries of N-tert-butylbenzamide derivatives. The steric hindrance imposed by the tert-butyl group may influence the kinetics and regioselectivity of these reactions.

Application in Target-Oriented Synthesis: Research would likely explore the use of this compound as a key building block in the total synthesis of complex, biologically active molecules or functional materials. Its bifunctional nature, possessing both a stable amide core and a reactive chloromethyl handle, makes it an attractive starting material for multi-step synthetic sequences.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
IUPAC Name N-(tert-butyl)-4-(chloromethyl)benzamide
CAS Number 111818-35-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-(chloromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSPQRMPVEAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Tert Butyl 4 Chloromethyl Benzamide

Direct Amidation Strategies

Direct amidation strategies involve the formation of the amide bond between a 4-(chloromethyl)benzoyl derivative and tert-butylamine (B42293). These methods are often favored for their straightforwardness and high convergence.

Coupling of 4-(Chloromethyl)benzoic Acid Derivatives with tert-Butylamine

The most common and direct route to N-tert-butyl-4-(chloromethyl)benzamide involves the coupling of a carboxylic acid derivative with tert-butylamine. This can be accomplished through the activation of the carboxylic acid, typically as an acid chloride, or by using coupling reagents to facilitate the reaction.

A robust and widely used method for amide synthesis is the reaction between an acyl chloride and an amine. In this case, 4-(chloromethyl)benzoyl chloride is reacted with tert-butylamine. The high reactivity of the acyl chloride allows the reaction to proceed readily, often at low temperatures, to form the desired amide.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), in the presence of a base to neutralize the hydrochloric acid byproduct. A tertiary amine, like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is commonly used for this purpose. The general reaction is as follows:

Figure 1. Synthesis of this compound from 4-(chloromethyl)benzoyl chloride.

This method is advantageous due to the high yields and relatively simple work-up procedures. The starting material, 4-(chloromethyl)benzoyl chloride, can be prepared from 4-(chloromethyl)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

An alternative to the use of highly reactive acyl chlorides is the direct coupling of 4-(chloromethyl)benzoic acid with tert-butylamine using a coupling reagent. These reagents activate the carboxylic acid in situ, allowing for the formation of the amide bond under milder conditions. This approach is particularly useful when dealing with sensitive substrates.

Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization (in the case of chiral substrates), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation. They generate activated esters that readily react with amines.

Uronium/Aminium Reagents: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These are among the most popular coupling reagents due to their high efficiency and the formation of water-soluble byproducts, which simplifies purification.

The choice of coupling reagent and reaction conditions can be tailored to the specific needs of the synthesis, balancing factors such as cost, reactivity, and ease of purification.

Coupling Reagent Class Examples Activating Additives Key Features
CarbodiimidesDCC, EDCI, DICHOBt, HOAtWidely used, cost-effective. Byproducts can be challenging to remove.
Phosphonium ReagentsBOP, PyBOP, PyAOP-High efficiency, suitable for hindered couplings.
Uronium/Aminium ReagentsHBTU, TBTU, HATU, COMU-Very efficient, fast reaction times, water-soluble byproducts.

Oxidative Amidation Approaches for Benzamide (B126) Formation

Oxidative amidation represents a less conventional but emerging strategy for the synthesis of benzamides. These methods typically involve the in situ generation of a reactive carboxylic acid derivative from an aldehyde or alcohol, which then reacts with an amine. For the synthesis of this compound, this would involve the oxidation of 4-(chloromethyl)benzaldehyde (B3024689) or 4-(chloromethyl)benzyl alcohol in the presence of tert-butylamine.

Various catalytic systems, often involving transition metals or hypervalent iodine reagents, have been developed for this transformation. While these methods offer the advantage of using more readily available starting materials than carboxylic acids, their application to the synthesis of this specific compound is less documented and may require significant optimization to achieve high yields and selectivity.

Another approach is the direct C-H amidation of benzoic acids. stackexchange.comnih.gov This involves the direct functionalization of a C-H bond on the aromatic ring with an amine, though this is more commonly used to introduce amino groups at different positions rather than forming the primary amide bond itself. stackexchange.comnih.gov

Introduction of the Chloromethyl Moiety via Post-Synthesis Functionalization

An alternative synthetic strategy involves the formation of the N-tert-butylbenzamide core first, followed by the introduction of the chloromethyl group onto the aromatic ring. This approach can be advantageous if N-tert-butylbenzamide is a more accessible starting material.

Regioselective Chloromethylation of N-tert-Butylbenzamide

The introduction of a chloromethyl group onto an aromatic ring is typically achieved through an electrophilic aromatic substitution reaction known as chloromethylation. The most common method is the Blanc chloromethylation , which utilizes formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgjk-sci.comorganic-chemistry.org

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of N-tert-butylbenzamide, two factors are at play:

The tert-butyl group on the nitrogen does not directly influence the aromatic ring's electronics but does provide significant steric hindrance.

Due to these challenges with regioselectivity and reactivity, the chloromethylation of N-tert-butylbenzamide is generally not the preferred route for the synthesis of this compound. The direct amidation strategies, starting from a pre-functionalized 4-(chloromethyl)benzoic acid derivative, offer a more controlled and efficient pathway to the target molecule.

Halogen Exchange Reactions from Other Halomethyl Precursors

Halogen exchange reactions represent a viable, albeit less commonly documented, pathway to this compound. This method involves the substitution of a different halogen atom (such as bromine or iodine) on the benzylic position with a chloride ion. The efficacy of this transformation is contingent on the relative bond strengths of the carbon-halogen bonds and the choice of chloride source and reaction conditions.

The conceptual basis for this approach lies in the Finkelstein reaction, where an alkyl halide is converted to another by reaction with a metal halide salt. For the synthesis of this compound, this would typically involve a precursor such as N-tert-butyl-4-(bromomethyl)benzamide or N-tert-butyl-4-(iodomethyl)benzamide. The general transformation is depicted below:

General Reaction Scheme:

The forward reaction is favored when the nucleophilicity of the chloride ion in the chosen solvent is high and the leaving group (bromide or iodide) is stable. Acetone is a common solvent for such reactions as it can dissolve the organic substrate and the metal halide, while the resulting metal bromide or iodide is often less soluble, driving the equilibrium forward.

While specific research detailing this exact transformation for this compound is not prevalent in the reviewed literature, the principles can be extrapolated from similar syntheses. The table below outlines plausible reaction conditions based on analogous halogen exchange reactions.

Table 1: Plausible Conditions for Halogen Exchange Synthesis

PrecursorChloride SourceSolventTemperature (°C)Plausible Yield (%)
N-tert-butyl-4-(bromomethyl)benzamideLithium chloride (LiCl)AcetoneReflux70-85
N-tert-butyl-4-(bromomethyl)benzamideSodium chloride (NaCl)DMF80-10065-80
N-tert-butyl-4-(iodomethyl)benzamideCopper(I) chloride (CuCl)AcetonitrileReflux75-90

It is important to note that the reactivity follows the order C-I > C-Br > C-Cl for the leaving group ability. Consequently, the conversion from an iodomethyl precursor would likely proceed under milder conditions or with higher efficiency compared to a bromomethyl precursor.

Conversion of Hydroxymethyl or Aldehyde Intermediates

A more common and well-established route to this compound involves the direct chlorination of a corresponding 4-(hydroxymethyl) or the reductive chlorination of a 4-formyl precursor. These methods leverage readily available starting materials and employ standard chlorinating agents.

The conversion of the hydroxymethyl group into a chloromethyl group is a classic transformation in organic synthesis. This can be achieved using a variety of reagents, with thionyl chloride (SOCl₂) and oxalyl chloride being among the most effective. The reaction with thionyl chloride, for instance, proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. An organic base like pyridine (B92270) is often added to neutralize the HCl generated during the reaction.

An analogous reaction is the conversion of N-(hydroxymethyl)benzamide to N-(chloromethyl)benzamide, which provides a strong basis for the synthesis of the target compound. researchgate.net

Table 2: Chlorination of N-tert-butyl-4-(hydroxymethyl)benzamide

Chlorinating AgentSolventAdditiveTemperature (°C)Reported Yield (Analogous Rxn) (%)
Thionyl ChlorideDichloromethanePyridine0 to RT~85
Oxalyl ChlorideDichloromethaneDMF (cat.)0 to RT>90
Phosphorus PentachlorideCarbon TetrachlorideNoneReflux75-85

The conversion of a 4-formyl group to a chloromethyl group is a less direct process, typically involving a two-step sequence of reduction followed by chlorination. The aldehyde would first be reduced to the corresponding hydroxymethyl intermediate using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be chlorinated as described above without the need for isolation. This tandem approach offers flexibility in starting material selection.

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance the efficiency, selectivity, and sustainability of this compound synthesis, advanced techniques such as specialized catalyst systems, solvent engineering, and modern reaction technologies like microwave-assisted synthesis and flow chemistry are being explored.

In chloromethylation reactions, which can be an alternative route to the target compound via direct functionalization of N-tert-butylbenzamide, the choice of catalyst is crucial to control selectivity and minimize the formation of byproducts like diarylmethanes. While traditional Lewis acids such as zinc chloride and aluminum chloride are effective, they can also promote side reactions. thieme-connect.de

Modern approaches focus on milder and more selective catalysts. For instance, metal triflates have shown high efficacy in chloromethylation reactions. Copper(II) triflate (Cu(OTf)₂) has been identified as a highly stable and efficient catalyst for related amide syntheses under solvent-free conditions. researchgate.net Although not specifically documented for the chloromethylation of N-tert-butylbenzamide, its utility in activating substrates towards electrophilic substitution suggests potential applicability.

Ligand design plays a pivotal role in tuning the reactivity and selectivity of metal catalysts. For chloromethylation, ligands can modulate the Lewis acidity of the metal center, thereby controlling the generation of the electrophilic species and preventing over-reaction. While specific ligand designs for the synthesis of this compound are not detailed in the available literature, the principles of using sterically bulky or electronically modified ligands to control catalyst activity are broadly applicable.

The choice of solvent can significantly influence the outcome of the synthesis of this compound. The solvent affects the solubility of reactants, the stability of intermediates, and the reaction rate. In chlorination reactions involving reagents like thionyl chloride, chlorinated solvents such as dichloromethane or chloroform are often preferred due to their inertness.

Reaction medium engineering, such as the use of biphasic systems or ionic liquids, can offer advantages in terms of product isolation and catalyst recycling. For instance, performing a chloromethylation reaction in an aqueous-organic biphasic system with a phase-transfer catalyst can enhance the reaction rate and simplify the work-up procedure.

Table 3: Potential Solvent Effects on Synthesis

Solvent SystemPotential AdvantagesPotential Disadvantages
DichloromethaneGood solubility of reactants, inertEnvironmental concerns, volatility
Tetrahydrofuran (B95107) (THF)Can stabilize cationic intermediatesCan react with some chlorinating agents
AcetonitrilePolar aprotic, good for nucleophilic substitutionsCan be challenging to remove completely
Ionic LiquidsCatalyst immobilization, recyclability, low vapor pressureHigh cost, viscosity, potential product contamination

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. rasayanjournal.co.innih.gov The technique relies on the efficient heating of the reaction mixture through the interaction of microwave energy with polar molecules. For the synthesis of this compound, particularly in the chlorination of the hydroxymethyl precursor, microwave heating could significantly reduce the reaction time from hours to minutes. rasayanjournal.co.in

The advantages of microwave-assisted synthesis include:

Rapid Heating: Leads to faster reaction rates.

Uniform Heating: Reduces the formation of side products.

Higher Yields: Often observed due to shorter reaction times and cleaner reactions.

Flow Chemistry Approaches:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov In a flow synthesis of this compound, reactants would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent.

A potential flow setup for the chlorination of N-tert-butyl-4-(hydroxymethyl)benzamide could involve mixing a stream of the alcohol with a stream of the chlorinating agent in a T-mixer before entering a heated reactor. The short residence time in the reactor, combined with precise temperature control, can minimize the formation of impurities. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. nih.gov The product stream can then be directly subjected to in-line purification, making the entire process more efficient and automated. polimi.it

Reactivity and Mechanistic Investigations of N Tert Butyl 4 Chloromethyl Benzamide

Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Group

The 4-(chloromethyl) group on the benzamide (B126) ring is a primary benzylic halide, making it a prime site for nucleophilic substitution reactions. The benzylic position is activated towards both S(_N)1 and S(_N)2 pathways due to the ability of the adjacent benzene (B151609) ring to stabilize either a developing positive charge in a carbocation intermediate (S(_N)1) or the transition state (S(_N)2).

Scope of Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)

The electrophilic benzylic carbon of N-Tert-butyl-4-(chloromethyl)benzamide is susceptible to attack by a wide array of nucleophiles. While specific examples for this exact substrate are dispersed throughout synthetic literature and patents rather than concentrated in dedicated reactivity studies, its behavior is analogous to other substituted benzyl (B1604629) chlorides.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols and carboxylates, yield ethers and esters, respectively. For instance, reaction with an alcohol (R'OH) under basic conditions or with an alkoxide (R'O(^-)) would produce the corresponding benzyl ether, 4-((alkoxy)methyl)-N-(tert-butyl)benzamide.

Nitrogen Nucleophiles: Amines (primary, secondary, or ammonia) readily displace the chloride to form the corresponding substituted benzylamines. This reaction is a common strategy for introducing the 4-(N-tert-butylcarbamoyl)benzyl group into molecules of pharmaceutical interest.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolate anions, are particularly potent and react efficiently to form thioethers (sulfides). nih.gov The reaction with a thiol (R'SH) in the presence of a base would yield 4-((alkylthio)methyl)-N-(tert-butyl)benzamide.

Carbon Nucleophiles: Carbon-based nucleophiles, including enolates, cyanides, and organometallic reagents, can form new carbon-carbon bonds. A classic example is the malonic ester synthesis, where diethyl malonate can be deprotonated with a base like sodium ethoxide to form a soft nucleophile that attacks the benzylic carbon, ultimately allowing for the synthesis of substituted carboxylic acids. openochem.orglibretexts.org

Kinetic and Thermodynamic Aspects of S(_N)1 and S(_N)2 Pathways

The competition between S(_N)1 and S(_N)2 pathways at a benzylic center is heavily influenced by the nature of the substituent on the aromatic ring, the nucleophile, the leaving group, and the solvent. google.com The key factor for this compound is the electronic effect of the para-amide group.

The Hammett substituent constant ((\sigma_p)) for a para-carbamoyl group (-CONH(_2)) is approximately +0.36. libretexts.org This positive value indicates that the group is electron-withdrawing. This effect is primarily inductive, pulling electron density from the ring.

Effect on S(_N)1 Reactivity: The S(_N)1 mechanism proceeds through a rate-determining step involving the formation of a benzylic carbocation. nih.govnih.gov An electron-withdrawing group at the para position will destabilize this positively charged intermediate, thereby increasing the activation energy and slowing the rate of an S(_N)1 reaction. researchgate.net

Effect on S(_N)2 Reactivity: In the S(_N)2 mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step. nih.govnih.gov An electron-withdrawing group increases the partial positive charge on the benzylic carbon, making it more electrophilic and more susceptible to nucleophilic attack. This generally accelerates the rate of an S(_N)2 reaction.

Therefore, the presence of the electron-withdrawing N-tert-butylcarbamoyl group disfavors the S(_N)1 pathway and favors the S(_N)2 pathway. Reactions of this compound are thus more likely to proceed via an S(_N)2 mechanism, particularly with strong nucleophiles in polar aprotic solvents. However, under solvolytic conditions with polar protic solvents and weak nucleophiles, an S(_N)1 pathway with a destabilized carbocation intermediate cannot be entirely ruled out. Studies on the solvolysis of various substituted benzyl chlorides have shown that electron-withdrawing groups significantly decrease the reaction rate, consistent with a mechanism that has substantial S(_N)1 character where carbocation stability is paramount. nih.gov

Table 1: Influence of the para-CONHtBu Group on Substitution Pathways
Reaction PathwayEffect of Electron-Withdrawing GroupKinetic ConsequenceFavored Conditions
S_N1Destabilizes carbocation intermediateDecreased reaction ratePolar protic solvents, weak nucleophiles
S_N2Increases electrophilicity of benzylic carbonIncreased reaction rateStrong nucleophiles, polar aprotic solvents

Transformations Involving the Amide Functional Group

The N-tert-butylbenzamide group is generally robust due to resonance stabilization and steric hindrance. However, under specific conditions, it can undergo hydrolysis or reduction.

Hydrolytic Stability under Various pH Conditions

Amides are the most stable of the carboxylic acid derivatives, and their hydrolysis requires forcing conditions, such as prolonged heating with strong acids or bases. libretexts.org The N-tert-butyl group provides significant steric hindrance around the carbonyl carbon, making it even more resistant to hydrolysis than less substituted amides. researchgate.net

Acidic Conditions: Under strongly acidic conditions (e.g., concentrated H(_2)SO(_4)) and high temperatures, amide hydrolysis proceeds. libretexts.org The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com However, for N-tert-butyl amides, a different mechanism has been observed. Research on the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides revealed that the N-tert-butyl derivative hydrolyzes via a pathway involving cleavage of the alkyl-nitrogen bond (an A(_A)(_L)1 mechanism). This is due to the exceptional stability of the intermediate tert-butyl carbocation. bham.ac.uk

Basic Conditions: Basic hydrolysis is also very slow and requires high temperatures. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com The resulting tetrahedral intermediate would then need to expel the very basic tert-butylamide anion (RNH(^-)), which is an extremely poor leaving group. This step is thermodynamically unfavorable, contributing to the high stability of the amide under basic conditions.

Amide Reduction Pathways

In contrast to its hydrolytic stability, the amide group can be effectively reduced. Tertiary amides like this compound are typically reduced to tertiary amines using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH(_4)): LiAlH(_4) is a potent reducing agent capable of converting tertiary amides to the corresponding tertiary amines. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates an oxygen-aluminum species to form a transient, highly reactive iminium ion. A second equivalent of hydride rapidly attacks the iminium ion to yield the final tertiary amine product. youtube.comjove.com

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH(_3)-THF) or borane-dimethyl sulfide (B99878) (BH(_3)-SMe(_2)), are also effective for the reduction of tertiary amides to amines. The reaction is driven by the high affinity of the Lewis acidic boron atom for the carbonyl oxygen. This coordination activates the carbonyl group towards hydride transfer, leading to the formation of an amine-borane complex which is subsequently hydrolyzed during workup to release the free amine.

Table 2: Summary of Amide Group Transformations
TransformationReagents/ConditionsProductMechanistic Notes
Acid HydrolysisStrong acid (e.g., H₂SO₄), heat4-(chloromethyl)benzoic acid + tert-butylamine (B42293)Proceeds via alkyl-nitrogen bond cleavage (A_AL1) due to stable t-butyl cation.
Base HydrolysisStrong base (e.g., NaOH), heat4-(chloromethyl)benzoate + tert-butylamineVery slow due to poor leaving group (amide anion) and steric hindrance.
Reduction1. LiAlH₄ in THF 2. H₂O workupN-tert-butyl-N-(4-(chloromethyl)benzyl)amineInvolves formation of an intermediate iminium ion.
Reduction1. BH₃-THF 2. Acidic workupN-tert-butyl-N-(4-(chloromethyl)benzyl)amineDriven by B-O bond formation; liberates amine from amine-borane complex.

N-Derivatization Reactions and Amide Bond Modifications

The this compound molecule possesses two primary sites for derivatization: the nitrogen atom of the amide group and the amide bond itself. The bulky tert-butyl group attached to the nitrogen atom introduces significant steric hindrance, which largely dictates the feasibility and conditions for N-derivatization reactions. Direct alkylation or acylation at the nitrogen is generally challenging under standard conditions due to this steric impediment.

However, the amide bond is susceptible to cleavage through hydrolysis under either acidic or basic conditions. This process would break down the molecule into 4-(chloromethyl)benzoic acid and tert-butylamine. Another significant modification is the reduction of the amide carbonyl group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can convert the amide into the corresponding secondary amine, N-(4-(chloromethyl)benzyl)-2-methylpropan-2-amine.

Table 1: Potential Amide Bond Modifications

Reaction TypeReagentsProduct(s)
Acid HydrolysisHCl (aq), Heat4-(chloromethyl)benzoic acid + tert-butylamine
Base HydrolysisNaOH (aq), HeatSodium 4-(chloromethyl)benzoate + tert-butylamine
Reduction1. LiAlH₄ 2. H₂ON-(4-(chloromethyl)benzyl)-2-methylpropan-2-amine

Electrophilic and Radical Functionalizations of the Aromatic Ring

The benzene ring of this compound is the target for electrophilic aromatic substitution (EAS) and radical functionalization. In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process whose rate and regioselectivity are governed by the existing substituents. masterorganicchemistry.com

The aromatic ring of the title compound has two substituents positioned para to each other: a N-tert-butylcarboxamido group (-C(O)NH-tBu) and a chloromethyl group (-CH₂Cl).

Chloromethyl group : This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. It also acts as an ortho, para-director.

In an electrophilic aromatic substitution reaction, the directing effects of both groups must be considered. The N-carboxamido group is generally a stronger activating director for the ortho positions than the chloromethyl group. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the amide functionality.

Building on the principles of regioselectivity, specific electrophilic aromatic substitution reactions can be predicted.

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring is a common transformation. nih.gov Using a catalyst such as a Lewis acid (e.g., FeBr₃ for bromination), this compound is expected to undergo halogenation primarily at the C3 position to yield N-tert-butyl-3-bromo-4-(chloromethyl)benzamide.

Nitration : The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For this compound, this reaction is directed to the positions ortho to the amide group. Studies on the nitration of benzyl chloride have shown that mononitro products can be obtained in high yield, with a preference for the para position relative to the chloromethyl group. stackexchange.com Given that the para position is blocked in the title compound, nitration is expected to occur at the C3 and C5 positions.

Sulfonation : Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid group (-SO₃H) and is typically carried out with fuming sulfuric acid. wikipedia.orgchemistrysteps.com This reaction is reversible. libretexts.org For the title compound, sulfonation would also be directed to the C3 and C5 positions, yielding N-tert-butyl-4-(chloromethyl)-3-sulfobenzamide.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product
BrominationBr₂, FeBr₃N-tert-butyl-3-bromo-4-(chloromethyl)benzamide
NitrationHNO₃, H₂SO₄N-tert-butyl-4-(chloromethyl)-3-nitrobenzamide
SulfonationSO₃, H₂SO₄N-tert-butyl-4-(chloromethyl)-3-sulfobenzamide

Metal-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically require an aryl halide or triflate as a substrate. Therefore, a functionalized derivative, such as N-tert-butyl-3-bromo-4-(chloromethyl)benzamide , is an ideal precursor for these transformations.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. wwjmrd.comlibretexts.org The reaction of N-tert-butyl-3-bromo-4-(chloromethyl)benzamide with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield biaryl compounds. wikipedia.org This method is highly versatile for creating C(sp²)-C(sp²) bonds. researchgate.net

Heck Reaction : The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene and a palladium catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The bromo-derivative of the title compound could be coupled with alkenes like styrene (B11656) or acrylates to introduce a vinyl group onto the aromatic ring. nih.gov

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting N-tert-butyl-3-bromo-4-(chloromethyl)benzamide with a terminal alkyne such as phenylacetylene (B144264) would produce an internal alkyne derivative, a valuable building block in organic synthesis. researchgate.netorganic-chemistry.org

Table 3: Representative Palladium-Catalyzed Arylation Reactions of N-tert-butyl-3-bromo-4-(chloromethyl)benzamide

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
HeckStyrenePd(OAc)₂, PPh₃, Et₃NStilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiaryl acetylene

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a vital method for constructing arylamines, which are prevalent in pharmaceuticals and materials science. rug.nlacs.org

Using N-tert-butyl-3-bromo-4-(chloromethyl)benzamide as the aryl halide component, this reaction can be employed to introduce a wide variety of primary or secondary amines at the C3 position. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or BINAP), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). wikipedia.orgbeilstein-journals.org

Table 4: Buchwald-Hartwig Amination of N-tert-butyl-3-bromo-4-(chloromethyl)benzamide

AmineCatalystLigandBaseProduct
AnilinePd₂(dba)₃BINAPNaOt-BuN-tert-butyl-4-(chloromethyl)-3-(phenylamino)benzamide
MorpholinePd(OAc)₂XPhosCs₂CO₃N-tert-butyl-4-(chloromethyl)-3-morpholinobenzamide
BenzylaminePd(OAc)₂RuPhosK₃PO₄3-(Benzylamino)-N-tert-butyl-4-(chloromethyl)benzamide

Derivatization Strategies and Analog Development Based on the N Tert Butyl 4 Chloromethyl Benzamide Scaffold

Diversification at the Benzylic Position

The chloromethyl group at the benzylic position of N-Tert-butyl-4-(chloromethyl)benzamide serves as a prime site for introducing chemical diversity. The high reactivity of the benzylic chloride facilitates its displacement by a wide array of nucleophiles, enabling the synthesis of a large library of analogs with varied physicochemical properties.

The benzylic chloride is readily susceptible to nucleophilic substitution, allowing for the introduction of various heteroatoms and functional groups (X). This strategy is fundamental to creating analogs with altered polarity, hydrogen bonding capacity, and steric profiles. The general reaction scheme involves the treatment of this compound with a suitable nucleophile, typically in the presence of a base and an appropriate solvent.

A variety of nucleophiles can be employed in this transformation, leading to a corresponding variety of derivatives. For instance, reaction with amines, alkoxides, carboxylates, and cyanide salts yields the corresponding aminomethyl, alkoxymethyl, acyloxymethyl, and cyanomethyl derivatives, respectively. The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the desired products.

Benzylic Amines: The synthesis of benzylic amines from this compound can be achieved through reaction with primary or secondary amines. nih.gov This reaction typically proceeds via an SN2 mechanism. To favor the formation of the desired mono-alkylated product and minimize the formation of over-alkylated products, it is often necessary to use a large excess of the amine nucleophile. Alternatively, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate, can be employed to selectively produce primary amines.

Benzylic Ethers: Benzylic ethers can be prepared by the Williamson ether synthesis, which involves the reaction of this compound with a sodium alkoxide. The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride. This method is versatile and allows for the introduction of a wide range of alkoxy groups.

Benzylic Esters: The formation of benzylic esters is accomplished by reacting this compound with a carboxylate salt, such as sodium acetate. This nucleophilic substitution reaction provides a straightforward route to acyloxymethyl derivatives, which can serve as prodrugs or introduce new functional handles for further modification.

Benzylic Nitriles: The introduction of a nitrile group at the benzylic position is a valuable transformation as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of N-Tert-butyl-4-(cyanomethyl)benzamide can be achieved by treating this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

The following table summarizes the synthesis of various derivatives at the benzylic position:

Derivative Class Reagent/Nucleophile General Reaction Conditions Product Structure
Benzylic Amines Primary/Secondary Amine (e.g., RNH₂) Excess amine, polar solvent
Benzylic Ethers Sodium Alkoxide (e.g., NaOR) Alcohol, strong base (e.g., NaH)
Benzylic Esters Carboxylate Salt (e.g., RCOONa) Polar aprotic solvent (e.g., DMF)
Benzylic Nitriles Sodium Cyanide (NaCN) Polar aprotic solvent (e.g., DMSO)

The chloromethyl group can be oxidized to introduce carbonyl functionalities, thereby expanding the synthetic utility of the scaffold. The oxidation to the aldehyde level provides a key intermediate for various subsequent reactions, such as reductive amination and Wittig reactions. Further oxidation to the carboxylic acid introduces a highly polar and ionizable group, which can significantly impact the biological properties of the molecule.

Several methods can be employed for the oxidation of the benzylic chloride. The Sommelet reaction, which utilizes hexamine, offers a classic method for converting benzyl (B1604629) halides to aldehydes. researchgate.net Another established method is the Kornblum oxidation, which employs dimethyl sulfoxide (DMSO) as the oxidant. sciencemadness.org These methods are generally mild and compatible with a range of functional groups.

Once the aldehyde, N-tert-butyl-4-formylbenzamide, is obtained, it can be further oxidized to the corresponding carboxylic acid, N-tert-butyl-4-carboxybenzamide. A variety of oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder, more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also available and may be preferred to avoid potential side reactions. researchgate.net

Structural Modifications of the Aromatic Core

In addition to modifications at the benzylic position, the aromatic core of this compound offers opportunities for further derivatization. Introducing additional substituents or extending the aromatic system can profoundly influence the molecule's electronic properties, conformation, and interactions with biological targets.

The introduction of new substituents onto the aromatic ring is typically achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring—the N-tert-butylamido group and the chloromethyl group—play a crucial role in determining the position of the incoming electrophile. The N-tert-butylamido group is an ortho-, para-director, while the chloromethyl group is weakly deactivating and also an ortho-, para-director. However, the amide group is a meta-director. The interplay of these directing effects, along with steric hindrance from the bulky tert-butyl group, will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. google.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. chemicalbook.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These reactions may be complicated by the presence of the deactivating amide group.

The following table provides examples of potential aromatic core modifications:

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ N-Tert-butyl-4-(chloromethyl)-3-nitrobenzamide
Bromination Br₂, FeBr₃ N-Tert-butyl-3-bromo-4-(chloromethyl)benzamide
Friedel-Crafts Acylation CH₃COCl, AlCl₃ N-Tert-butyl-4-(chloromethyl)-3-acetylbenzamide

The extension of the aromatic system through the creation of biphenyl (B1667301) and terphenyl structures is a powerful strategy for modulating the pharmacological properties of the scaffold. These larger, more rigid structures can explore different binding pockets in biological targets. The most common method for constructing such biaryl systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

To synthesize biphenyl analogs of this compound, a common approach involves the coupling of a suitable boronic acid or boronic ester with a halogenated derivative of the benzamide (B126) scaffold. For example, N-tert-butyl-4-bromo- or N-tert-butyl-4-iodobenzamide could be coupled with a phenylboronic acid derivative to yield the corresponding biphenyl analog. prepchem.com The chloromethyl group could be introduced before or after the coupling reaction. Alternatively, a boronic acid derivative of the N-tert-butylbenzamide could be coupled with an aryl halide.

The synthesis of terphenyl analogs would involve a similar cross-coupling strategy, either through a sequential two-step coupling process or by using a dihalo-substituted benzamide or a diboronic acid derivative. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these coupling reactions.

Formation of Polycyclic or Fused Ring Systems

The this compound structure serves as a viable starting point for the synthesis of fused heterocyclic systems, most notably isoindolinone derivatives. The presence of the reactive chloromethyl group ortho to the amide functionality allows for intramolecular cyclization reactions. This strategy is a key method for building molecular complexity from relatively simple benzamide precursors.

One of the most direct methods to achieve a fused ring system from this scaffold is through intramolecular C-N bond formation. The reaction typically proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen, or a deprotonated derivative, acts as the nucleophile, and the benzylic carbon of the chloromethyl group is the electrophilic center. The process results in the formation of a five-membered lactam fused to the benzene (B151609) ring, yielding an N-tert-butylisoindolinone core.

While literature on this specific transformation for this compound is not abundant, the cyclization of related N-substituted benzamides is well-documented, often facilitated by a base or a transition metal catalyst. mdpi.comresearchgate.net For instance, ruthenium-catalyzed C-H activation followed by cyclization with various partners is a common strategy to synthesize isoindolinones. researchgate.net In the case of this compound, a strong base can be used to deprotonate the amide nitrogen, enhancing its nucleophilicity and promoting the intramolecular attack on the chloromethyl group to displace the chloride leaving group.

Hypothetical Reaction Pathway to N-tert-butylisoindolinone:

Deprotonation: Treatment of this compound with a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) abstracts the acidic amide proton, forming a resonance-stabilized amidate anion.

Intramolecular Cyclization: The resulting anion undergoes an intramolecular SN2 reaction, attacking the electrophilic benzylic carbon and displacing the chloride ion.

Product Formation: The cyclization yields the stable, fused polycyclic product, 2-(tert-butyl)isoindolin-1-one.

This synthetic route provides a foundation for creating a library of complex molecules, as the resulting isoindolinone scaffold can be further functionalized.

Exploration of Amide N-Substituent Variations

The N-substituent on the benzamide scaffold plays a critical role in defining the molecule's chemical and physical properties. By replacing the tert-butyl group with other alkyl or aryl moieties, it is possible to systematically tune reactivity, solubility, and conformational behavior.

Comparative Studies with Other N-Alkyl and N-Aryl Groups

Replacing the N-tert-butyl group with other N-alkyl or N-aryl substituents introduces significant variations in steric bulk and electronic character, which in turn affects the molecule's reactivity and intermolecular interactions.

N-Alkyl Analogs: Comparative studies between different N-alkyl benzamides demonstrate clear trends. For example, research comparing N-methyl benzamide with N-tert-butyl benzamide using infrared spectroscopy revealed differences in solvent-solute interactions and the extent of self-association through hydrogen bonding. The bulky tert-butyl group can sterically hinder intermolecular hydrogen bonding that is more readily observed with smaller alkyl groups like methyl. This steric hindrance also influences the planarity of the amide bond, potentially affecting its resonance stabilization.

Table 1: Comparison of Properties Based on N-Substituent Variation
N-SubstituentDominant EffectExpected Impact on Amide BondPotential Influence on Reactivity
-CH₃ (Methyl)Low Steric HindrancePlanar, strong resonanceAccessible N-H for deprotonation; less steric hindrance at the carbonyl.
-C(CH₃)₃ (Tert-butyl)High Steric HindrancePotential twisting of the amide bond, reduced planaritySlower reaction rates at the carbonyl and amide nitrogen due to steric shielding.
-C₆H₅ (Phenyl)Electronic (Delocalization)Reduced N nucleophilicity; altered C-N bond rotation barrierReactivity influenced by electron density of the N-aryl ring.
-C₆H₄-OCH₃ (p-Methoxyphenyl)Electronic (Donating)Increased electron density on N (relative to phenyl)Enhanced nucleophilicity of the N-aryl ring system.

Impact of N-Substituent Steric and Electronic Properties on Reactivity

The steric and electronic properties of the N-substituent are fundamentally linked to the reactivity of the entire molecule, influencing both the amide functional group and the chloromethyl moiety.

Steric Properties: The N-tert-butyl group is a classic example of a sterically demanding substituent. Its significant bulk shields the amide carbonyl from nucleophilic attack and hinders the approach of reagents to the amide nitrogen. organic-chemistry.org This steric hindrance can decrease the rate of reactions such as hydrolysis or intramolecular cyclization. Furthermore, severe steric crowding between the N-substituent and the carbonyl oxygen can force the amide bond to twist away from planarity. researchgate.net This distortion disrupts the n → π* resonance stabilization, which weakens the C-N bond and can paradoxically increase its susceptibility to certain types of cleavage reactions.

Electronic Properties: The electronic nature of the N-substituent dictates the electron density at the amide nitrogen and, through resonance, the carbonyl carbon.

N-Alkyl Groups: Alkyl groups, like tert-butyl, are weak electron-donating groups through induction. This effect slightly increases the electron density on the nitrogen, making it more basic compared to an unsubstituted amide, though this effect is often overshadowed by steric factors. ncert.nic.in

N-Aryl Groups: Aryl groups allow for the interplay of inductive and resonance effects. An unsubstituted phenyl group is generally electron-withdrawing due to resonance delocalization of the nitrogen lone pair into the ring. This reduces the basicity and nucleophilicity of the nitrogen atom. Adding substituents to the N-aryl ring allows for precise control over its electronic influence. Electron-withdrawing groups (e.g., -NO₂, -CF₃) further decrease the nitrogen's nucleophilicity, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase it. acs.org These modifications directly impact the feasibility and rate of reactions involving the amide nitrogen, such as the intramolecular cyclization to form isoindolinones.

Table 2: Predicted Reactivity Trends based on N-Substituent Effects
N-Substituent TypeExampleSteric EffectElectronic EffectPredicted Impact on Intramolecular Cyclization Rate
Small N-Alkyl-CH₃LowWeakly Donating (Inductive)Baseline
Bulky N-Alkyl-C(CH₃)₃HighWeakly Donating (Inductive)Decreased (due to steric hindrance)
N-Aryl (unsubstituted)-C₆H₅ModerateWithdrawing (Resonance)Decreased (due to lower N nucleophilicity)
N-Aryl (electron-donating group)-C₆H₄-OCH₃ModerateDonating (Resonance)Increased (relative to unsubstituted N-aryl)
N-Aryl (electron-withdrawing group)-C₆H₄-NO₂ModerateStrongly Withdrawing (Resonance/Inductive)Significantly Decreased (due to very low N nucleophilicity)

Computational and Theoretical Investigations of N Tert Butyl 4 Chloromethyl Benzamide

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of N-Tert-butyl-4-(chloromethyl)benzamide. By employing methods such as Density Functional Theory (DFT), researchers can model its molecular and electronic characteristics with a high degree of accuracy, providing a theoretical foundation for understanding its behavior.

The three-dimensional arrangement of atoms in this compound is crucial for its reactivity and interactions. Geometry optimization calculations are performed to determine the most stable conformation of the molecule, corresponding to the minimum energy state on the potential energy surface.

Conformational analysis of this compound primarily investigates the rotational barriers around key single bonds: the C-N amide bond and the bond connecting the phenyl ring to the chloromethyl group. The bulky tert-butyl group introduces significant steric hindrance, which is expected to influence the planarity of the amide linkage. While typical amides exhibit some degree of resonance-induced planarity, studies on sterically hindered amides suggest that the N–C(O) bond in compounds like N-acyl-tert-butyl-carbamates can be twisted. researchgate.net A similar twist might be expected in this compound, which would impact its electronic properties and reactivity.

The orientation of the chloromethyl group relative to the phenyl ring is another critical conformational parameter. The rotation around this bond would likely have a lower energy barrier compared to the amide bond rotation. The most stable conformer would balance the effects of steric repulsion and electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents plausible data based on computational studies of similar molecules.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.24
C-N (amide)1.37
N-C (tert-butyl)1.49
C-Cl1.80
C(phenyl)-C(amide)1.50
O=C-N122.5
C-N-C(tert-butyl)125.0
C(phenyl)-C-Cl110.0
C(phenyl)-C(amide)-N-C(tert-butyl)~30-40

Electronic Properties and Frontier Molecular Orbital (FMO) Theory

The electronic nature of this compound is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

The HOMO is expected to be localized primarily on the benzamide (B126) moiety, specifically the phenyl ring and the lone pair of electrons on the nitrogen and oxygen atoms, which act as the primary electron-donating regions. The LUMO, conversely, is likely to be centered on the antibonding orbitals of the carbonyl group and the chloromethyl group, representing the most electron-accepting sites. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The presence of the electron-withdrawing chloromethyl group and the bulky tert-butyl group would modulate this energy gap.

Table 2: Hypothetical FMO Properties of this compound This table presents plausible data based on computational studies of similar molecules.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which serves as a valuable tool for structural confirmation and analysis.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons on the tert-butyl group would appear significantly upfield due to shielding. The aromatic protons would show characteristic splitting patterns in the downfield region, influenced by the electronic effects of the amide and chloromethyl substituents. The methylene (B1212753) protons of the chloromethyl group would be expected to have a distinct chemical shift.

IR Vibrational Frequencies: The infrared (IR) spectrum is characterized by vibrational modes of the molecule's functional groups. Theoretical frequency calculations can predict the wavenumbers for these vibrations. Key predicted frequencies for this compound would include the C=O stretching vibration of the amide group, typically a strong band around 1650-1680 cm⁻¹. The N-H stretching vibration would be observed in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would likely appear in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound This table presents plausible data based on computational studies of similar molecules.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3400
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching2980-2850
C=O (amide I)Stretching1670
C-N (amide II)Stretching/Bending1540
C-ClStretching750

Molecular Dynamics Simulations to Probe Conformation and Intermolecular Interactions

To generate a thorough, informative, and scientifically accurate article as instructed, it is necessary to rely on existing, peer-reviewed data. Creating content on these specific computational analyses for this compound without such data would result in a fabricated and scientifically unsound article.

However, extensive research exists on closely related N-substituted benzamides and aryl benzamide derivatives, covering the exact topics you have outlined. This body of work demonstrates how computational tools are used to understand and predict the behavior of this class of compounds.

Proposed Alternative:

An article can be generated that strictly adheres to your requested outline and headings, but focuses on the broader class of N-substituted benzamides . This approach would allow for the inclusion of detailed, factual, and scientifically accurate information, complete with data tables and research findings drawn from existing studies on analogous compounds. This would fulfill the structural and topical requirements of your request while maintaining scientific integrity.

Please advise if you would like to proceed with this alternative approach.

Applications As a Precursor in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The distinct reactivity of the chloromethyl group, combined with the steric and electronic properties of the N-tert-butyl benzamide (B126) core, allows this compound to serve as a fundamental building block in the synthesis of intricate molecular architectures.

The construction of macrocycles—large cyclic molecules—is a challenging yet crucial area of synthesis, as these structures are common in natural products and pharmaceutical agents. nih.gov The chloromethyl group in N-Tert-butyl-4-(chloromethyl)benzamide provides a key reactive site for macrocyclization reactions. As a potent electrophile, the benzylic chloride can readily undergo nucleophilic substitution with a variety of difunctional nucleophiles.

This reactivity is exploited in strategies where two molecules of this compound are linked by a long-chain dinucleophile, or where one molecule is reacted with a precursor already containing a nucleophilic site, followed by an intramolecular cyclization to form the macrocyclic ring. Methodologies such as macrolactamization or transition metal-catalyzed cross-coupling reactions can be adapted to incorporate this benzamide unit into a larger cyclic framework. nih.govresearchgate.net The rigidity of the benzene (B151609) ring and the defined geometry of the amide linkage help to pre-organize the linear precursor, facilitating the final ring-closing step.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound serves as a valuable starting material for synthesizing various heterocyclic systems.

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is a bio-isostere of amide and ester groups, found in many biologically active compounds. mdpi.comijpsm.com The synthesis of 1,3,4-oxadiazoles often begins with hydrazide derivatives, which can be prepared from the corresponding benzamide. ijpsm.comnih.gov The this compound core can be incorporated into synthetic pathways where the amide is first converted to a hydrazide, which then undergoes cyclization with a coupling reagent to form the oxadiazole ring. ijpsm.com The chloromethyl group can be retained for post-synthesis modification or transformed into other functional groups prior to cyclization.

Quinazolines : The quinazoline (B50416) skeleton is present in numerous alkaloids and pharmaceutical drugs. orientjchem.org The synthesis of quinazolinones and quinazolines often involves precursors like 2-aminobenzamides or N-(2-cyanoaryl)benzamides. orientjchem.orgnih.govresearchgate.net While this compound does not possess the required ortho-amino or cyano group for direct cyclization, it can be functionalized through standard aromatic substitution reactions to install these groups. Once modified, it becomes a direct precursor for cyclocondensation reactions that yield the quinazoline core.

Facilitation of New Synthetic Methodologies

The specific structural attributes of this compound, particularly the bulky tert-butyl group, can influence reaction pathways, enabling the development of novel and more efficient synthetic methods.

Modern organic synthesis prioritizes efficiency, often through one-pot or cascade reactions that form multiple chemical bonds in a single operation, avoiding the isolation of intermediates. The N-tert-butyl group of the benzamide can play a crucial role in directing such sequences. Research on related N-propargyl benzamides has shown that a bulky tert-butyl substituent on the amide nitrogen facilitates cascade radical reactions by promoting a specific conformation (Z-conformation) of the amide. nih.gov This conformational control is key to enabling subsequent vinyl radical ipso-cyclization reactions. nih.gov This principle suggests that the N-tert-butyl group in this compound can similarly be used to control stereochemistry or reactivity in complex, multi-step transformations. Furthermore, related N-tert-butyl compounds are known to be effective in one-pot procedures for converting various functional groups under mild conditions. organic-chemistry.org

The development of advanced polymers with tailored properties is a major goal in materials science. This compound can be envisioned as a precursor to novel monomers. Structurally related compounds, such as N-tert-butylacrylamide, are known polymerizable monomers. tcichemicals.com The chloromethyl group on the benzamide offers a versatile handle for chemical modification. It can be converted into a polymerizable group, such as a vinyl, styrenic, or acrylate (B77674) functionality, through straightforward chemical reactions. The resulting monomer would incorporate the rigid, aromatic benzamide unit into the polymer backbone, potentially imparting enhanced thermal stability, mechanical strength, and specific recognition properties to the final material.

Strategies for Medicinal Chemistry Scaffolds

In drug discovery, a molecular scaffold is a core structure from which a library of related compounds can be synthesized for biological screening. The benzamide core is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net this compound is an ideal scaffold for building such libraries.

The high reactivity of the chloromethyl group allows for its easy displacement by a vast array of nucleophiles, including amines, thiols, alcohols, and carbanions. This enables the systematic and rapid diversification of the molecule at the 4-position of the benzene ring. By reacting the parent compound with a collection of different nucleophiles, medicinal chemists can generate a large library of analogues. This library can then be screened for biological activity against various targets, such as enzymes or receptors. The data from these screenings (Structure-Activity Relationships, or SAR) can guide the design of more potent and selective therapeutic agents. The N-tert-butyl group provides steric bulk and lipophilicity, which can influence the compound's binding affinity and pharmacokinetic properties. The benzamide moiety itself is known to participate in key hydrogen bonding interactions with biological targets. nih.gov

Data Tables

Table 1: Summary of Synthetic Applications

Application Area Section Key Feature Utilized Potential Products/Methodologies
Complex Molecule Construction 6.1 Reactive chloromethyl group Macrocycles, Supramolecular Assemblies
Benzamide core Heterocyclic scaffolds (Oxadiazoles, Quinazolines)
New Synthetic Methodologies 6.2 Bulky N-tert-butyl group Control in one-pot and cascade reactions
Reactive chloromethyl group Polymerizable monomers for advanced materials
Medicinal Chemistry 6.3 Benzamide as a privileged scaffold Libraries of compounds for drug discovery (SAR)

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Oxadiazoles
Quinazolines
N-propargyl benzamides
N-tert-butyl phenylsulfinimidoyl chloride
N-tert-butylacrylamide
2-aminobenzamides

Enabling the Synthesis of Diverse Chemical Libraries for Structure-Activity Relationship (SAR) Studies

This compound is a versatile precursor molecule whose inherent reactivity is strategically leveraged in the field of medicinal chemistry to generate diverse chemical libraries. These libraries, which are collections of structurally related compounds, are instrumental in conducting Structure-Activity Relationship (SAR) studies. The primary goal of SAR studies is to systematically investigate how modifications to the chemical structure of a compound influence its biological activity, thereby guiding the optimization of lead compounds in drug discovery.

The utility of this compound in this context stems from the presence of two key reactive sites: the chloromethyl group and the benzamide moiety. The benzylic chloride is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and molecular scaffolds. This reactivity enables the systematic variation of substituents at this position, which is a cornerstone of combinatorial chemistry and library synthesis.

The general strategy for employing this compound in the generation of a chemical library for SAR studies would involve a series of parallel reactions where the chloromethyl group is reacted with a diverse set of nucleophiles. These nucleophiles could include, but are not limited to, amines, thiols, alcohols, and carbanions, each introducing a unique side chain or molecular fragment.

For instance, a hypothetical library could be constructed by reacting this compound with a variety of primary and secondary amines. This would yield a library of N-Tert-butyl-4-((alkylamino)methyl)benzamide derivatives. Each of these new compounds could then be screened for a specific biological activity, such as enzyme inhibition or receptor binding.

The data obtained from such a screening could be organized into a table to facilitate the analysis of structure-activity relationships. A hypothetical example of such a data table is presented below:

Hypothetical SAR Data for a Library of N-Tert-butyl-4-((substituted-amino)methyl)benzamide Derivatives

Compound IDR Group (from Nucleophile)Biological Activity (e.g., IC50 in µM)
1a -NH-CH₃15.2
1b -NH-CH₂CH₃12.8
1c -N(CH₃)₂25.4
1d -NH-Cyclopropyl8.5
1e -NH-Phenyl20.1
1f -NH-(4-chlorophenyl)35.7

This systematic approach allows researchers to build a qualitative and often quantitative understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. The insights gained from such SAR studies are crucial for the rational design of more potent and selective drug candidates.

Future Research Directions and Outlook for N Tert Butyl 4 Chloromethyl Benzamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly under pressure to adopt more sustainable practices. jddhs.com Green chemistry principles, which focus on reducing waste, minimizing hazardous substances, and improving energy efficiency, are central to this shift. rsc.org For the synthesis of N-Tert-butyl-4-(chloromethyl)benzamide and its derivatives, future research will likely focus on developing methodologies that align with these principles.

Key areas of exploration include:

Alternative Solvents: Traditional organic solvents are a major source of waste and environmental concern in chemical synthesis. jddhs.com Research into the use of greener solvents such as water, bio-based solvents, or supercritical CO2 for the synthesis of benzamides is a promising avenue. jddhs.commdpi.com The solubility and reactivity of this compound in such solvents would need to be systematically investigated.

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, can significantly improve the efficiency and reduce the environmental impact of chemical reactions. jddhs.com Exploring enzymatic or metal-catalyzed reactions for the formation of the amide bond in this compound could lead to milder reaction conditions and higher selectivity.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research could focus on developing new synthetic strategies for this compound that have a higher atom economy than current methods.

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyConventional MethodPotential Green AlternativeAnticipated Benefits
Solvent Chlorinated hydrocarbons, Aprotic polar solventsWater, Supercritical CO2, Bio-solventsReduced VOC emissions, lower toxicity, improved safety
Catalyst Stoichiometric reagentsBiocatalysts (e.g., lipases), Heterogeneous catalystsMilder reaction conditions, higher selectivity, catalyst recyclability
Reaction Type Acyl chloride-based amidationDirect amidation of carboxylic acids, TransamidationReduced waste, avoidance of hazardous reagents

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving chemical reactions under mild conditions, often with high selectivity. These energy sources provide alternatives to traditional thermal methods, which can sometimes lead to side reactions and decomposition.

Photochemical Reactions: While specific photochemical reactions of this compound have not been extensively studied, related compounds like N-benzoylformyl α,β-unsaturated amides have been shown to undergo intramolecular [2+2] cycloadditions upon irradiation. rsc.org Future research could explore the photostability of this compound and its potential to participate in photochemical reactions, such as photo-induced substitutions or couplings involving the chloromethyl group.

Electrochemical Synthesis: Electrochemistry is emerging as a powerful and green tool in organic synthesis. uniroma1.it It allows for redox reactions to be carried out without the need for stoichiometric chemical oxidants or reductants. uniroma1.it The electrochemical synthesis of benzamides from benzaldehydes and amines has been successfully demonstrated. uniroma1.itresearchgate.net Future work could investigate the electrochemical synthesis of this compound, potentially offering a more sustainable and efficient route. The electrochemical behavior of the chloromethyl group could also be explored for novel functionalization reactions.

Transformation TypePotential ReactionAdvantages
Photochemical Photo-induced nucleophilic substitution of the chlorideMild reaction conditions, high spatial and temporal control
Electrochemical Electrochemical amidation of 4-(chloromethyl)benzoic acidAvoidance of stoichiometric redox reagents, potential for high selectivity
Electrochemical Reductive coupling of the chloromethyl groupFormation of novel C-C bonds under mild conditions

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are discovered, optimized, and predicted. rjptonline.orgyoutube.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nips.cc

For this compound, AI and ML could be applied in several ways:

Reaction Prediction: ML models can be trained on large reaction databases to predict the most likely products of a given set of reactants and conditions. nips.ccrsc.org This could be used to explore the reactivity of this compound with a wide range of reagents, accelerating the discovery of new derivatives.

Retrosynthesis Planning: AI-powered tools can propose synthetic routes to target molecules, including novel derivatives of this compound. ftloscience.com These tools can help chemists design more efficient and innovative syntheses.

Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize side products. This data-driven approach can significantly reduce the number of experiments required to develop a robust synthetic protocol.

The application of AI in the synthesis of this compound derivatives could follow the workflow outlined below:

StepAI/ML ToolFunction
1. Target Design Generative ModelsPropose novel derivatives of this compound with desired properties. chemrxiv.orgresearchgate.net
2. Retrosynthesis Retrosynthesis SoftwareSuggest potential synthetic routes to the target molecules. ftloscience.com
3. Reaction Prediction Forward Reaction Prediction ModelsPredict the outcome of proposed reactions and identify potential side products. nih.gov
4. Condition Optimization Bayesian Optimization, Active LearningEfficiently explore the reaction space to find optimal conditions. nih.gov

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced characterization techniques that allow for the real-time, in situ monitoring of reactions are becoming increasingly important.

For the synthesis and transformations of this compound, the application of such techniques could provide valuable insights:

Spectroscopic Methods: Techniques like in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as a reaction progresses. This data can be used to determine reaction kinetics and elucidate reaction mechanisms.

Calorimetry: Reaction calorimetry provides information about the heat flow of a chemical reaction, which can be used to determine its thermodynamic and kinetic parameters. acs.org This is crucial for ensuring the safety and scalability of a chemical process.

Mass Spectrometry: Real-time mass spectrometry techniques can be used to identify and quantify trace intermediates and byproducts, providing a more complete picture of the reaction pathway.

The table below summarizes some advanced characterization techniques and the information they can provide for studying reactions of this compound.

TechniqueInformation ObtainedApplication
In situ FTIR/Raman Real-time concentration profiles of key speciesKinetic analysis, mechanistic studies
In situ NMR Structural information on intermediatesIdentification of transient species, mechanistic elucidation
Reaction Calorimetry Heat of reaction, reaction rateProcess safety assessment, kinetic modeling acs.org
Online HPLC/UPLC Quantitative analysis of reaction componentsReaction profiling, impurity tracking

By embracing these future research directions, the scientific community can continue to expand the utility of this compound, developing more efficient, sustainable, and innovative ways to synthesize and apply this important chemical compound.

Q & A

Q. What are the recommended synthetic routes for N-Tert-butyl-4-(chloromethyl)benzamide, and how can reaction conditions be optimized?

A common method involves amide coupling between 4-(chloromethyl)benzoyl chloride and tert-butylamine. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
  • Amide formation : React the acyl chloride with tert-butylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Catalytic bases (e.g., triethylamine) improve yields by scavenging HCl .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and strong oxidizers due to the reactivity of the chloromethyl group.
  • Decomposition risks : Exposure to acids/bases may hydrolyze the amide bond or displace the chloride. Monitor for discoloration or gas evolution (indicative of HCl release) .
  • Safety : Use fume hoods, nitrile gloves, and eye protection. In case of spills, neutralize with sodium bicarbonate before disposal .

Q. What analytical techniques are critical for characterizing this compound and confirming purity?

  • Structural confirmation :
    • ¹H/¹³C NMR : Verify tert-butyl (δ ~1.3 ppm, singlet) and chloromethyl (δ ~4.5 ppm, singlet) groups. Aromatic protons appear as a split pattern (δ 7.3–8.1 ppm) .
    • FT-IR : Amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and C–Cl stretch (~700 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm). Purity >95% is typical for research-grade material .

Advanced Research Questions

Q. How can the chloromethyl group be leveraged in medicinal chemistry for targeted drug design?

The chloromethyl moiety serves as a versatile handle for:

  • Alkylation reactions : Attach nucleophiles (e.g., thiols, amines) to create prodrugs or enzyme inhibitors. For example, coupling with cysteine residues in proteins enables covalent binding studies .
  • Click chemistry : Substitute chloride with azide (via SN2), enabling copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
  • Case study : In kinase inhibitor development, chloromethyl derivatives enhance binding affinity by forming irreversible interactions with catalytic lysines .

Q. What strategies are effective for resolving polymorphism in this compound, and how do polymorphs impact bioavailability?

  • Polymorph screening : Use solvent recrystallization (e.g., ethanol, acetonitrile) under varying cooling rates. Slow evaporation favors stable Form I (rhombic crystals), while rapid cooling yields metastable Form II (needles) .
  • Characterization :
    • PXRD : Distinguish polymorphs by unique diffraction patterns (e.g., Form I: peaks at 10.2°, 15.7°; Form II: 9.8°, 16.3°).
    • DSC : Measure melting points (Form I: ~300°C; Form II: ~290°C) and enthalpy changes .
  • Bioavailability impact : Form I exhibits higher solubility and dissolution rates, making it preferable for in vivo studies .

Q. What mechanistic insights govern substitution reactions at the chloromethyl site?

  • SN1 vs. SN2 pathways : Polar aprotic solvents (e.g., DMF) favor SN2 displacement with strong nucleophiles (e.g., NaN₃), while protic solvents (e.g., MeOH) may stabilize carbocation intermediates (SN1) .
  • Steric effects : The tert-butyl group adjacent to the amide nitrogen hinders backside attack, slowing SN2 kinetics. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection .

Q. How does this compound contribute to advanced material science applications?

  • Polymer crosslinking : The chloromethyl group reacts with diols or diamines to form thermosetting resins with enhanced mechanical strength. Applications include coatings and adhesives .
  • Metal-organic frameworks (MOFs) : Functionalize nodes via chloride displacement with carboxylates, improving porosity for gas storage (e.g., CO₂ capture) .

Contradictions and Mitigations

  • Toxicity data gaps : While classifies similar compounds as non-hazardous, emphasizes caution due to incomplete toxicological profiling. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before biological studies .
  • Reactivity discrepancies : warns of chloromethyl ethers corroding metals, but this compound’s tert-butyl group may reduce reactivity. Validate compatibility with reaction vessels (e.g., glass vs. stainless steel) via small-scale testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Tert-butyl-4-(chloromethyl)benzamide
Reactant of Route 2
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N-Tert-butyl-4-(chloromethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.